![molecular formula C13H12O B12555723 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- CAS No. 194285-18-2](/img/structure/B12555723.png)
2H-Naphtho[2,3-b]pyran, 3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- can be achieved through several methods. One common approach involves the dehydration of 2,3-dihydro-1H-naphtho[2,1-b]pyran-1-ol using acetic acid or potassium hydrogen sulfate . Another method includes the reduction of 2,3-dihydronaphtho[2,1-b]pyran-1-one with sodium borohydride in methanol .
Industrial Production Methods
Industrial production of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthopyrans and naphthoquinones, which have distinct chemical and physical properties.
科学的研究の応用
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerism, which affects its reactivity and interaction with biological molecules . The highest occupied molecular orbital (HOMO) plays a crucial role in its chemical behavior, particularly in electron transfer reactions .
類似化合物との比較
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler analog with similar reactivity but lacking the fused naphthalene ring.
Dihydropyran: Another related compound with a similar pyran ring structure but different substitution patterns.
Uniqueness
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to simpler pyran derivatives .
特性
CAS番号 |
194285-18-2 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
3,4-dihydro-2H-benzo[g]chromene |
InChI |
InChI=1S/C13H12O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChIキー |
XBXHZMUWTCVREA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=CC=CC=C3C=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
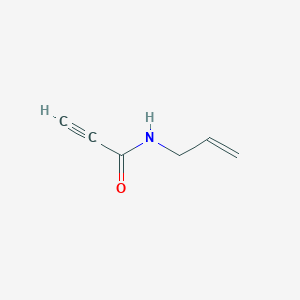
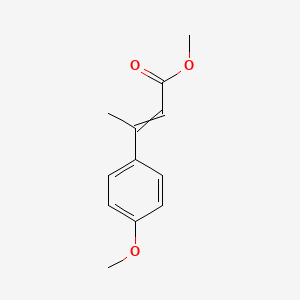
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
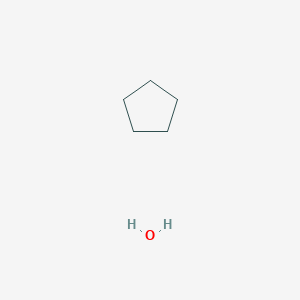
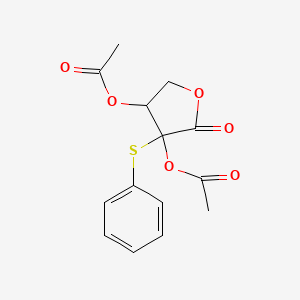
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
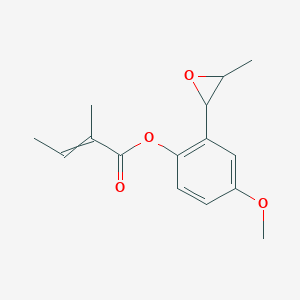
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
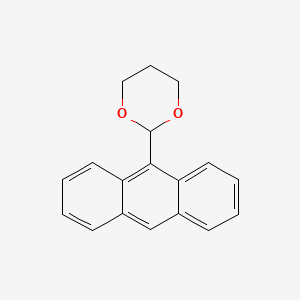
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
